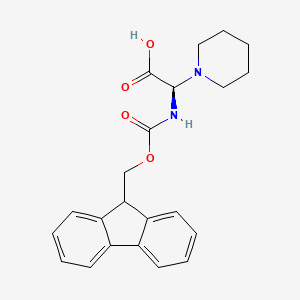
Fmoc-3-(1-piperidinyl)-D-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-(1-piperidinyl)-D-Ala-OH is a derivative of D-alanine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidinyl group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, where the Fmoc group serves as a temporary protecting group for the amino terminus of the growing peptide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-piperidinyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction. This involves reacting the Fmoc-protected D-alanine with piperidine under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
Fmoc-3-(1-piperidinyl)-D-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection.
Coupling Reagents: Reagents such as HATU, HBTU, and DIC are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
科学研究应用
Fmoc-3-(1-piperidinyl)-D-Ala-OH has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research purposes.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
作用机制
The mechanism of action of Fmoc-3-(1-piperidinyl)-D-Ala-OH involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Piperidinyl Group: The piperidinyl group can participate in nucleophilic substitution reactions, facilitating the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-D-Ala-OH: Lacks the piperidinyl group, making it less versatile in certain reactions.
Boc-3-(1-piperidinyl)-D-Ala-OH: Uses a different protecting group (Boc) which has different deprotection conditions.
Uniqueness
Fmoc-3-(1-piperidinyl)-D-Ala-OH is unique due to the presence of both the Fmoc protecting group and the piperidinyl group, which provide versatility in peptide synthesis and other chemical reactions.
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m1/s1 |
InChI 键 |
JTWRVOTWCIXEBZ-HXUWFJFHSA-N |
手性 SMILES |
C1CCN(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


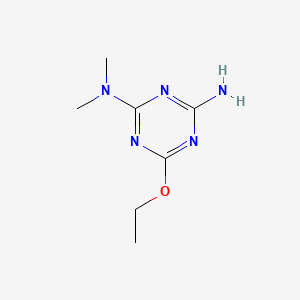
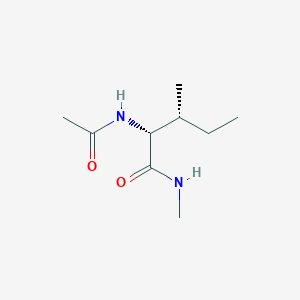

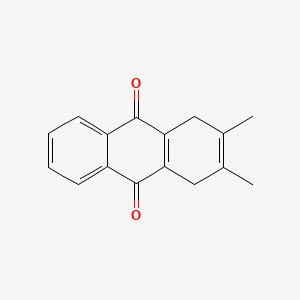

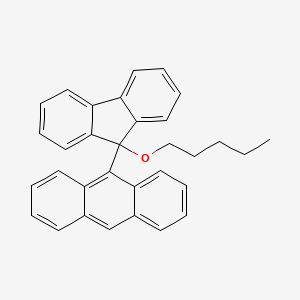
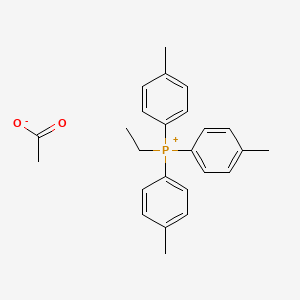

![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
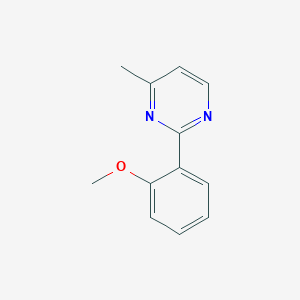
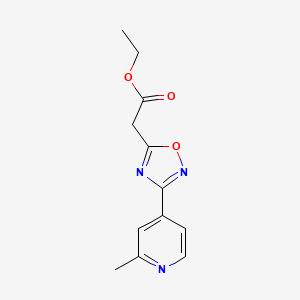
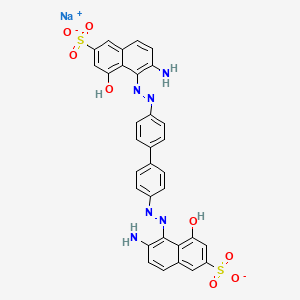
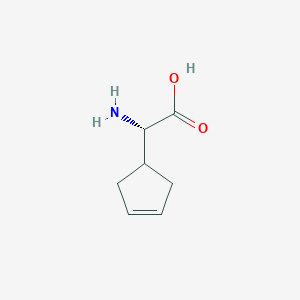
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
